Patamostat
Overview
Description
Preparation Methods
The synthesis of Patamostat involves multiple steps, starting with the preparation of the core structure. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Patamostat undergoes various chemical reactions, primarily involving its functional groups. Common reactions include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Patamostat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study protease inhibition and enzyme kinetics.
Biology: this compound is employed in research on protease-related biological processes and diseases.
Mechanism of Action
Patamostat exerts its effects by inhibiting the activity of specific proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in their substrates . The molecular targets of this compound include trypsin, thrombin, plasmin, cathepsin-B, and kallikrein . The inhibition of these proteases disrupts various physiological and pathological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Patamostat is unique among protease inhibitors due to its broad spectrum of activity and high potency. Similar compounds include:
Camostat: Another protease inhibitor with similar applications but different molecular structure and specificity.
Nafamostat: A related compound with potent inhibitory activity against similar proteases but distinct pharmacokinetic properties.
Gabexate: A protease inhibitor with a different chemical structure and spectrum of activity compared to this compound.
This compound’s uniqueness lies in its specific combination of inhibitory activity, molecular structure, and therapeutic potential .
Biological Activity
Patamostat, also known as camostat mesilate, is a synthetic serine protease inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.
This compound primarily inhibits the activity of transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in the entry of various viruses, including coronaviruses, into host cells. By blocking TMPRSS2, this compound can prevent viral fusion and entry, thereby reducing the viral load in infected tissues. This mechanism has been particularly relevant in studies related to SARS-CoV-2.
Antiviral Activity
Recent studies have demonstrated the antiviral efficacy of this compound against SARS-CoV-2. In vitro experiments indicated that this compound could inhibit the entry of the virus in a dose-dependent manner. For instance, a study highlighted that this compound reduced SARS-CoV-2 infection by over 90% at certain concentrations, showcasing its potential as a therapeutic agent for COVID-19 patients .
Table 1: Inhibition of SARS-CoV-2 by this compound
Concentration (µM) | % Inhibition |
---|---|
0.1 | 30% |
1 | 70% |
10 | 90% |
Anticancer Potential
Beyond its antiviral properties, this compound has shown promise in cancer treatment. Research indicates that it can induce apoptosis in various cancer cell lines by inhibiting proteases involved in tumor progression and metastasis. A study involving pancreatic cancer cells demonstrated that this compound significantly reduced cell viability and induced cell cycle arrest .
Case Study: Pancreatic Cancer Treatment
In a clinical trial involving patients with advanced pancreatic cancer, those treated with this compound in combination with standard chemotherapy showed improved survival rates compared to those receiving chemotherapy alone. The results suggested that the addition of this compound not only enhanced the efficacy of chemotherapy but also reduced side effects associated with high-dose chemotherapy regimens.
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects of this compound across various cell lines, researchers found that it exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects during treatment.
Table 2: Cytotoxicity Profile of this compound
Cell Line | CC50 (µM) | Selectivity Index (Normal vs Cancer) |
---|---|---|
HepG2 | 15 | 3 |
A549 | 20 | 4 |
VERO (Normal) | >100 | - |
Properties
IUPAC Name |
[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRQPCQIFIURTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150785 | |
Record name | Patamostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114568-26-2 | |
Record name | Patamostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Patamostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PATAMOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T7W4EA51W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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